Direct Orange 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

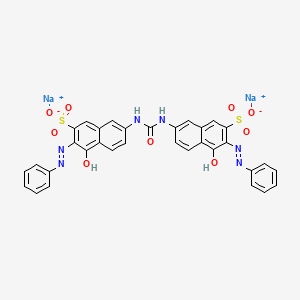

Molecular Formula |

C33H22N6Na2O9S2 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

InChI Key |

DSARWKALPGYFTA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

Direct Orange 26 (C.I. 29150) is a double azo dye known for its application in dyeing cellulosic materials such as cotton, viscose, and paper. Its chemical structure, characterized by two azo groups (-N=N-), imparts a distinct orange-red hue. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics, tailored for a scientific audience.

Core Chemical and Physical Properties

This compound is a sodium salt of a sulfonic acid, which contributes to its water solubility. It typically appears as a red-brown or reddish-orange powder.

General Chemical Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| C.I. Name | This compound | |

| C.I. Number | 29150 | |

| CAS Number | 3626-36-6 | |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | |

| Molecular Weight | 756.67 g/mol | |

| Chemical Class | Double Azo Dye | |

| Appearance | Red-brown powder |

Physicochemical Properties

The solubility and other physical characteristics are crucial for its application and handling.

| Property | Value / Observation | Source |

| Water Solubility | 10 g/L (at 80 °C); forms a red-orange-brown solution. | |

| Alcohol Solubility | Moderately soluble; forms a golden-orange solution. | |

| Topological Polar Surface Area | 262 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 13 |

Chemical Structure and Reactivity

The reactivity of this compound is largely dictated by its azo linkages, sulfonic acid groups, and hydroxyl groups. It is known to be sensitive to hard water.

Reactions with Acids and Bases

The dye exhibits distinct color changes in the presence of strong acids and bases, which can be used for qualitative identification.

-

Concentrated Sulfuric Acid : Dissolves to form a colorful red solution, which yields an orange-to-red precipitate upon dilution.

-

Strong Hydrochloric Acid : A red precipitate is formed.

-

Strong Sodium Hydroxide Solution : The solution turns orange-brown.

-

10% Sodium Hydroxide Solution : The solution becomes yellow.

Fastness Properties

The resistance of the dye to various environmental factors is critical for its applications in textiles and other materials.

| Fastness Test | Rating (1-5 scale) | Source |

| Light Fastness | 2-3 | |

| Washing Fastness | 2 | |

| Dry Rubbing Fastness | 4 | |

| Wet Rubbing Fastness | 3 |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a classic azo coupling reaction.

Materials:

-

Sodium Nitrite (B80452)

-

Sulfuric Acid

-

N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (also known as Scarlet Acid)

-

Sodium Carbonate

-

Sodium Hydroxide

-

Water

Methodology:

-

Diazotization of Aniline: Two molar equivalents of aniline are diazotized in an aqueous medium using sodium nitrite and sulfuric acid at a low temperature (typically 0-5 °C) to form the diazonium salt.

-

Preparation of Coupling Component: The coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, is prepared by treating 7-Amino-4-hydroxynaphthalene-2-sulfonic acid with phosgene.

-

Azo Coupling: The aniline diazonium salt solution is then slowly added to an alkaline solution of the N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. The reaction is carried out under controlled pH (maintained with sodium carbonate and sodium hydroxide) and temperature to facilitate the coupling reaction at two sites, forming the double azo structure of this compound.

Purification Protocol

Post-synthesis, the crude dye requires purification to remove unreacted starting materials and by-products.

Methodology:

-

Salting Out: The dye is precipitated from the reaction mixture by adding a salt, such as sodium chloride, which reduces its solubility in the aqueous medium.

-

Filtration: The precipitated dye is collected via pressure filtration to separate the solid product from the liquid waste.

-

Drying: The filtered dye cake is dried in an industrial dryer to remove residual moisture, yielding the final powdered product.

Visualizations

Chemical Structure Representation

The following diagram illustrates the key structural features of the this compound molecule.

Caption: Schematic of this compound structure.

Synthesis Workflow

The logical flow from raw materials to the final product is depicted below.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Industry

While primarily used as a dye for textiles (cotton, silk, wool), paper, and leather, this compound also finds applications in research contexts. It has been utilized in studies related to wastewater treatment and environmental remediation, specifically in the development of methods for dye degradation and removal from effluents, such as photocatalytic degradation and adsorption. Its well-defined chemical structure makes it a suitable model compound for investigating the breakdown of azo dyes.

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

Direct Orange 26, also known by its Colour Index name C.I. 29150, is a disazo direct dye utilized in the textile, leather, and paper industries for coloration. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The manufacturing of this compound is a two-step process rooted in classical azo dye chemistry. The synthesis involves the diazotization of aniline (B41778), followed by a coupling reaction with a pre-formed intermediate, 5,5'-dihydroxy-2,2'-dinaphthylurea-7,7'-disulfonic acid, commonly known as scarlet acid.

Quantitative Data

The following table summarizes the reactant quantities and expected product yield for a representative laboratory-scale synthesis of this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |

| Aniline | 93.13 | 19.5 kg | 209.4 | Starting Material (Diazo Component) |

| Sulfuric Acid (100%) | 98.08 | 26.0 kg | 265.1 | Catalyst for Diazotization |

| Sodium Nitrite (B80452) (100%) | 69.00 | 14.5 kg | 210.1 | Diazotizing Agent |

| Scarlet Acid (100%) | 504.49 | 50.4 kg | 100.0 | Coupling Component |

| Sodium Carbonate | 105.99 | 26.95 kg | 254.3 | pH Adjustment |

| Sodium Hydroxide | 40.00 | 3.91 kg | 97.8 | pH Adjustment |

| Water | 18.02 | 440 kg | - | Solvent |

| Product | ||||

| This compound | 756.67 | 100-110 kg | 132.2 - 145.4 | Final Product |

Note: The quantities are based on a reported industrial-scale synthesis and can be scaled down for laboratory preparation.[1]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the intermediate, scarlet acid, and the final product, this compound.

Synthesis of Scarlet Acid (Intermediate)

Scarlet acid (N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea) is prepared by the phosgenation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid).[2]

Materials:

-

7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid)

-

Phosgene (B1210022) (COCl₂)

-

Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve J-acid in an aqueous solution of sodium hydroxide.

-

Cool the solution to a temperature between 5-10 °C.

-

Carefully bubble phosgene gas through the stirred solution. The reaction is highly exothermic and requires strict temperature control.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC, until the starting material is consumed.

-

The resulting scarlet acid can be precipitated by adjusting the pH and then filtered and washed for use in the next step.

Synthesis of this compound

This protocol describes the diazotization of aniline and its subsequent coupling with scarlet acid.

Step 2.1: Diazotization of Aniline

Materials:

-

Aniline

-

Sulfuric Acid (concentrated)

-

Sodium Nitrite

-

Water

-

Ice

Procedure:

-

In a reaction vessel, carefully add 26 kg of concentrated sulfuric acid to 240 kg of water while cooling and stirring to manage the exothermic dilution.

-

To this acidic solution, add 19.5 kg of aniline. Stir the mixture until the aniline is completely dissolved, forming aniline sulfate (B86663).

-

Cool the solution to 0-5 °C using an ice bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[3][4][5]

-

In a separate container, dissolve 14.5 kg of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the cold aniline sulfate solution. The addition should be done portion-wise or drop-wise, ensuring the temperature does not exceed 5 °C.[3]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the benzenediazonium (B1195382) salt.

Step 2.2: Coupling Reaction

Materials:

-

Benzenediazonium salt solution (from Step 2.1)

-

Scarlet Acid

-

Sodium Carbonate

-

Sodium Hydroxide

-

Water

Procedure:

-

In a separate, larger reaction vessel, dissolve 50.4 kg of scarlet acid in 200 kg of water.

-

Adjust the pH of the scarlet acid solution to be alkaline by adding 26.95 kg of sodium carbonate and 3.91 kg of sodium hydroxide. This activates the scarlet acid for the electrophilic substitution reaction.

-

Cool the alkaline scarlet acid solution to 5-10 °C.

-

Slowly add the cold benzenediazonium salt solution to the stirred scarlet acid solution. The coupling reaction is typically rapid, and the formation of the orange dye will be observed.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture for a few hours to ensure the coupling is complete.

Step 2.3: Isolation and Purification

Procedure:

-

The this compound dye is then precipitated from the solution by "salting out," which involves the addition of a significant amount of a salt, such as sodium chloride, to decrease the solubility of the dye.

-

The precipitated dye is collected by filtration, for instance, using a pressure filter.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried and crushed to obtain the final product as a reddish-brown powder.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the manufacturing of this compound.

Caption: Synthesis of the intermediate, Scarlet Acid.

Caption: Overall synthesis pathway of this compound.

References

An In-depth Technical Guide to the Solubility of Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Orange 26 in water and organic solvents, based on currently available data. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this diazo dye in their work. This document presents quantitative and qualitative solubility data, details a known experimental protocol for its synthesis, and includes visualizations to illustrate the synthesis workflow.

Core Data Presentation: Solubility of this compound

The solubility of a dye is a critical parameter for its application in various fields, including textiles, leather, paper, and potentially for research purposes. The following table summarizes the known solubility data for this compound.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 10 g/L[1][2][3][4] | 80 | Soluble in water, forming a red-orange to brown solution.[1][2][3][4] |

| Alcohol | Adequately Soluble / Slightly Soluble[1][2][3] | Not Specified | Forms a golden orange solution.[2] |

| Other Organic Solvents | Insoluble | Not Specified | No specific data available for other organic solvents. |

It is important to note that while the solubility in water has been quantified at a specific temperature, the data for organic solvents like alcohol is qualitative. Further experimental studies are required to determine the precise solubility of this compound in various organic solvents at different temperatures.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the available literature, a detailed manufacturing process for its synthesis has been described. This process provides valuable insight into the chemical's production.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[3]

Raw Materials:

-

Scarlet Acid (5,5'-dihydroxy-2,2'-dinaphthylurea-7,7'-disulfonic acid)

-

Sulfuric Acid

-

Sodium Nitrite (B80452)

-

Sodium Carbonate

-

Sodium Hydroxide (B78521)

-

Water

Procedure:

-

Diazotization of Aniline: Aniline is diazotized using sodium nitrite and sulfuric acid in an aqueous solution. This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt formed.

-

Coupling Reaction: The resulting diazonium salt solution is then coupled with Scarlet Acid. The pH of the reaction mixture is controlled by the addition of sodium carbonate and sodium hydroxide.

-

Salting Out and Isolation: After the coupling reaction is complete, the this compound dye is precipitated from the solution by salting out.

-

Filtration, Drying, and Crushing: The precipitated dye is then filtered, dried, and crushed to obtain the final product in powder form.[3]

A specific example of the quantities used in the manufacturing process is as follows: 19.5 kg of aniline (100%) is diazotized with 26 kg of sulfuric acid (100%) and 14.5 kg of sodium nitrite (100%) in 240 kg of water. This is then coupled with 50.4 kg of scarlet acid (100%), 26.95 kg of sodium carbonate (100%), and 3.91 kg of sodium hydroxide (100%) in 200 kg of water. This process yields approximately 100-110 kg of this compound.

Mandatory Visualizations

To further elucidate the synthesis process, the following diagrams have been created using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and processes in synthesis.

References

A Technical Guide to the Historical Industrial Applications of Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 26, also known by its Colour Index name C.I. 29150, is a synthetic azo dye that has seen widespread use across various industries, primarily for imparting a vibrant orange hue to cellulosic materials.[1][2] Its popularity stemmed from its good solubility in water, ease of application, and cost-effectiveness for bulk dyeing.[2][3] This technical guide provides an in-depth overview of the historical industrial applications of this compound, focusing on its use in the textile, paper, and leather industries. The document details the chemical and physical properties of the dye, presents quantitative data in structured tables, outlines experimental protocols for its application, and includes visualizations of the dyeing workflows.

Chemical and Physical Properties

This compound is a disodium (B8443419) salt of a complex aromatic sulfonic acid.[4] Its chemical structure, belonging to the double azo class, is responsible for its characteristic color and its affinity for cellulosic fibers.[1][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1][6] |

| C.I. Number | 29150 | [6][7] |

| CAS Number | 3626-36-6 | [1][6] |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1] |

| Molecular Weight | 756.67 g/mol | [1] |

| Appearance | Red-brown to orange powder | [1][6] |

| Solubility in Water | 10 g/L at 80°C | [1][7] |

| Hue | Bright reddish-orange | [5][6] |

Industrial Applications and Experimental Protocols

The primary historical applications of this compound were in the dyeing of textiles, paper, and leather due to its strong affinity for cellulosic and proteinaceous substrates.[2][3][8]

Textile Industry

This compound was extensively used for dyeing cotton and viscose (rayon) fabrics, as well as silk, wool, and polyamide fibers to a lesser extent.[1][2][7] It was valued for its ability to be applied directly to the fiber without the need for a mordant.[3]

Table 2: Fastness Properties of this compound on Cotton

| Fastness Property | Rating (ISO) | Rating (AATCC) | Reference |

| Light Fastness | 2-3 | 2 | [1][7] |

| Washing Fastness (Fading) | 1-2 | 1-2 | [1] |

| Washing Fastness (Staining) | 1-2 | 2 | [1] |

| Acid Resistance | 5 | 4 | [1] |

| Alkali Resistance | 4 | 5 | [1] |

| Rubbing Fastness (Dry) | 4 | - | [7][9] |

| Rubbing Fastness (Wet) | 3 | - | [7][9] |

Experimental Protocol: Exhaust Dyeing of Cotton Fabric with this compound

This protocol describes a typical laboratory-scale exhaust dyeing process for cotton fabric.

-

Preparation of the Dyebath:

-

Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

-

Make a paste of the dye powder with a small amount of cold water.

-

Add boiling water to the paste to dissolve the dye completely.

-

Adjust the volume of the dyebath to achieve a liquor ratio of 20:1 (20 parts water to 1 part fabric).

-

-

Dyeing Procedure:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Slowly raise the temperature of the dyebath to the boil over 30-45 minutes.[10]

-

Hold the temperature at the boil for 30-45 minutes to allow for dye penetration and fixation.[10]

-

During the boiling phase, gradually add an electrolyte, such as sodium chloride (NaCl) or Glauber's salt (sodium sulfate), in portions (e.g., 10-20 g/L in total). The salt addition helps to improve dye exhaustion.[7][10]

-

After the boiling phase, allow the dyebath to cool down naturally to approximately 60°C.[7]

-

-

Rinsing and Aftertreatment:

-

Remove the dyed fabric from the dyebath and rinse thoroughly with cold water to remove any unfixed dye.

-

To improve wet fastness, an optional aftertreatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions.

-

Finally, the fabric is hydroextracted and dried.

-

Logical Workflow for Cotton Dyeing

Caption: Workflow for the exhaust dyeing of cotton with this compound.

Paper Industry

This compound was also utilized in the paper industry for coloring paper and pulp.[1][2][11] Its good solubility and affinity for cellulose (B213188) fibers made it suitable for application in the wet end of the papermaking process.

Experimental Protocol: Paper Pulp Dyeing with this compound

This protocol outlines a general procedure for dyeing paper pulp.

-

Dye Solution Preparation:

-

Prepare a stock solution of this compound by dissolving the dye powder in hot water (e.g., 10 g/L).

-

-

Pulp Preparation:

-

Prepare a suspension of paper pulp in water at a desired consistency (e.g., 2-3%).

-

-

Dyeing:

-

Add the calculated amount of the dye stock solution to the pulp slurry while stirring. The amount of dye depends on the desired shade intensity.

-

Allow the dye to mix thoroughly with the pulp for a sufficient time (e.g., 15-30 minutes) to ensure uniform color distribution.

-

Sizing agents and other wet-end additives can be added at this stage.

-

-

Sheet Formation:

-

The dyed pulp is then used to form paper sheets using standard papermaking equipment.

-

Logical Relationship for Paper Dyeing

Caption: Logical flow of the paper pulp dyeing process with this compound.

Leather Industry

This compound found application in the dyeing of leather, imparting reddish-orange tones.[2][3][6] The dyeing process for leather is more complex than for textiles due to the nature of the substrate.

Experimental Protocol: Drum Dyeing of Chrome-Tanned Leather with this compound

This protocol provides a general outline for dyeing chrome-tanned leather.

-

Preparation of Leather:

-

The chrome-tanned leather is first neutralized to a specific pH (e.g., 4.5-5.5) to ensure proper dye penetration.

-

-

Dyeing:

-

The neutralized leather is placed in a dyeing drum with water at a specific temperature (e.g., 40-50°C).

-

The pre-dissolved this compound is added to the drum, and the drum is rotated for a set period (e.g., 30-60 minutes) to allow for dye penetration.

-

The temperature may be gradually increased to enhance dye fixation.

-

-

Fixation and Finishing:

-

After dyeing, a fixing agent, such as formic acid, is added to the drum to fix the dye to the leather.

-

The leather is then washed, fatliquored (to restore oils and softness), and finished.

-

Experimental Workflow for Leather Dyeing

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Orange S (this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 4. echemi.com [echemi.com]

- 5. sunrisedye.com [sunrisedye.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. This compound - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]

- 8. This compound - High Purity Industrial Grade Dye at Best Prices [mayurdyes.com]

- 9. This compound|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]

- 10. textilelearner.net [textilelearner.net]

- 11. This compound Dyes | CAS No.3626-36-6 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

In-Depth Technical Guide: Toxicological Data and Safety Information for Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Orange 26 (C.I. 29150; CAS No. 3626-36-6) is a disazo direct dye. This technical guide provides a comprehensive overview of its toxicological data and safety information, compiled from available literature and regulatory databases. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this chemical. The data indicates that this compound has low acute toxicity via oral administration. It is not classified as a skin or eye irritant, nor is it considered to be a skin sensitizer. Furthermore, a battery of genotoxicity studies has shown no evidence of mutagenic or clastogenic potential. Currently, there is no available information on the specific toxicological signaling pathways associated with this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | --INVALID-LINK-- |

| CAS Number | 3626-36-6 | --INVALID-LINK-- |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | --INVALID-LINK-- |

| Molecular Weight | 756.67 g/mol | --INVALID-LINK-- |

| Appearance | Orange to red-brown powder | [1] |

| Solubility | Soluble in water | [1] |

Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented in the tables below.

Acute Toxicity

| Test | Species | Route | LD₅₀ | Classification | Guideline |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | Not Classified | OECD 401 |

Irritation and Sensitization

| Test | Species | Result | Classification | Guideline |

| Skin Irritation | Rabbit | Non-irritant | Not Classified | OECD 404 |

| Eye Irritation | Rabbit | Non-irritant | Not Classified | OECD 405 |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Not Classified | OECD 406 |

Genotoxicity

| Test | System | Metabolic Activation | Result | Guideline |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | OECD 471 |

| In vitro Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative | OECD 473 |

| In vitro Mammalian Cell Gene Mutation | Mouse lymphoma L5178Y cells | With and without S9 | Negative | OECD 476 |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Negative | OECD 474 |

Experimental Protocols

Acute Oral Toxicity (OECD 401)

A limit test was conducted to determine the acute oral toxicity of this compound in Sprague-Dawley rats. A single dose of 2000 mg/kg body weight was administered by gavage to a group of five male and five female rats. The animals were observed for mortality and clinical signs of toxicity for 14 days. Body weights were recorded weekly. At the end of the observation period, all surviving animals were subjected to a gross necropsy.

Skin Irritation (OECD 404)

The potential of this compound to cause skin irritation was assessed in three New Zealand White rabbits.[2] A 0.5 g sample of the test substance, moistened with 0.5 mL of saline, was applied to a 6 cm² area of shaved skin on the back of each rabbit.[2] The application site was covered with a gauze patch and a semi-occlusive dressing for 4 hours.[2] The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[2]

Eye Irritation (OECD 405)

The eye irritation potential of this compound was evaluated in three New Zealand White rabbits. A single instillation of 0.1 mL of a 10% w/v suspension of the test substance in saline was placed into the conjunctival sac of one eye of each rabbit. The other eye served as an untreated control. The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

The skin sensitization potential of this compound was assessed using the Guinea Pig Maximization Test (GPMT). A group of 10 guinea pigs was used for the main test and a group of 5 for the control. Induction involved intradermal injections of the test substance with and without Freund's Complete Adjuvant, followed by a topical application. After a two-week rest period, a challenge patch of the test substance was applied to the flank of both test and control animals. Skin reactions were scored at 24 and 48 hours after patch removal.[3]

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The mutagenic potential of this compound was evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). The assay was performed with and without metabolic activation (S9 mix) using strains TA98, TA100, TA1535, and TA1537. The test substance was tested at a range of concentrations. The number of revertant colonies was counted after 48-72 hours of incubation.[4]

Visualizations

Caption: Workflow for the Ames Test to assess the mutagenic potential of this compound.

Toxicological Signaling Pathways

Currently, there is no publicly available information detailing the specific toxicological signaling pathways that may be modulated by this compound. Azo dyes, in general, can be metabolized by azoreductases in the liver and gut microbiota to aromatic amines, which can be further metabolized to reactive intermediates that may interact with cellular macromolecules. However, for this compound, the available genotoxicity data suggests that it and its metabolites are not genotoxic. Further research is needed to elucidate any potential interactions with cellular signaling pathways.

Conclusion

Based on the available toxicological data, this compound exhibits a low order of acute toxicity and is not considered to be a skin or eye irritant or a skin sensitizer. Comprehensive genotoxicity testing has not revealed any mutagenic or clastogenic potential. While no specific information is available on the toxicological signaling pathways, the overall toxicological profile suggests a low hazard potential under the tested conditions. Standard safety precautions should still be followed when handling this chemical.

References

Stability and Degradation of Direct Orange 26: A Technical Guide

Direct Orange 26 (DO26), a prominent azo dye, is widely utilized in the textile industry for dyeing cotton and viscose fibers. Due to its chemical structure, which includes azo bonds (-N=N-), it exhibits stability under typical dyeing conditions. However, the very characteristics that make it a desirable dye also contribute to its persistence in the environment, posing ecological concerns. This technical guide provides an in-depth analysis of the stability and degradation of this compound, drawing from various scientific studies. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of dye chemistry and remediation technologies.

Chemical Stability of this compound

This compound is chemically stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing and reducing agents, and exposure to excess heat should be avoided[1]. The stability of the dye is a critical factor in both its application and its environmental persistence. While specific quantitative data on its intrinsic thermal and photolytic stability is not extensively detailed in the provided literature, its resistance to degradation in the absence of catalysts or advanced oxidative processes is a recurring theme in degradation studies[2]. The degradation of this compound typically necessitates the use of chemical, photochemical, or biological methods to break down its complex aromatic structure[3].

Degradation of this compound

The degradation of this compound has been explored through various advanced oxidation processes (AOPs) and biological treatments. These methods aim to cleave the azo bonds and mineralize the resulting aromatic amines into less harmful compounds like CO2 and H2O[4].

Photocatalytic Degradation

Photocatalysis has emerged as a promising method for the degradation of this compound. This process typically involves the use of semiconductor catalysts that, upon irradiation with light, generate highly reactive hydroxyl radicals that attack the dye molecule.

dot

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Studies have investigated the use of various photocatalysts for the degradation of this compound. For instance, CoFe2O4/Ag2O nanoparticles have demonstrated enhanced photocatalytic activity under visible light compared to pure CoFe2O4[5][6]. The presence of Ag2O improves the adsorption capacity and degradation efficiency, with the modified catalyst showing about 40% higher photocatalytic activity[5][6]. Another study utilized a carbon nanotube (CNT) doped ZnO/Fe2O3 catalyst, achieving a 70.6% removal of this compound in the presence of an oxidant[7]. The optimal conditions for this catalyst were found to be a pH of 5 and an irradiation time of 3.8 hours[7].

| Catalyst | Light Source | Initial Dye Conc. | Catalyst Conc. | pH | Time | Degradation Efficiency (%) | Reference |

| CoFe2O4/Ag2O | Visible Light | Not Specified | Not Specified | Not Specified | 90 min | ~40% higher than CoFe2O4 | [5][6] |

| CNT doped ZnO/Fe2O3 | Not Specified | Not Specified | Not Specified | 5 | 3.8 h | 70.6 (with oxidant) | [7] |

| TiO2, CoFe2O4, Fenton | Solar Light | Not Specified | Not Specified | Not Specified | 2-11 h | Significant discoloration | [2] |

Experimental Protocol: Photocatalytic Degradation using CoFe2O4/Ag2O [5][6]

-

Catalyst Synthesis: CoFe2O4 nanoparticles are synthesized via a reverse co-precipitation method. The surface of CoFe2O4 is then coupled with Ag2O using sonication.

-

Reaction Setup: A solution of this compound is prepared. The CoFe2O4/Ag2O photocatalyst is added to the dye solution.

-

Parameter Adjustment: The effects of pH, initial catalyst concentration, and initial dye concentration on the degradation process are investigated by varying these parameters.

-

Photocatalytic Reaction: The reaction mixture is exposed to visible light irradiation.

-

Monitoring: The degradation of this compound is monitored by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer at regular intervals.

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are other effective AOPs for the degradation of this compound. These methods involve the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+). The photo-Fenton process is an enhanced version where UV or visible light is used to accelerate the generation of hydroxyl radicals.

dot

Caption: Simplified reaction pathway for the Fenton and photo-Fenton processes.

A study evaluating the degradation of this compound by Fenton and solar photo-Fenton processes found that the optimal conditions were an H2O2 concentration of 100 mg/L and a pH of 3-4. The iron concentration was 5 mg/L for the Fenton process and 1 mg/L for the photo-Fenton process. The photo-Fenton process, assisted by solar radiation, was found to be more efficient. Another study using a heterogeneous Fenton process with an Fe(III)-sepiolite catalyst achieved 98% decolorization of this compound within 60 minutes under optimal conditions[8].

| Process | [H2O2] | [Fe] | pH | Time | Degradation Efficiency (%) | Reference |

| Fenton | 100 mg/L | 5 mg/L | 3-4 | Not Specified | 62.05 (COD removal) | |

| Photo-Fenton (Solar) | 100 mg/L | 1 mg/L | 3-4 | Not Specified | 66.41 (COD removal) | |

| Heterogeneous Fenton (Fe(III)-sepiolite) | 35 mM | 1.5 g/L (catalyst) | 2.0 | 60 min | 98 (decolorization) | [8] |

Experimental Protocol: Fenton and Solar Photo-Fenton Degradation

-

Solution Preparation: A 50 mg/L working solution of this compound is prepared.

-

Reaction Conditions: The degradation is carried out in a batch reactor. For the Fenton process, the pH is adjusted to 3-4, and the concentrations of H2O2 and Fe2+ are set to 100 mg/L and 5 mg/L, respectively. For the photo-Fenton process, the Fe2+ concentration is 1 mg/L, and the reactor is exposed to natural solar radiation.

-

Kinetic Monitoring: Aliquots are withdrawn at various time intervals (e.g., 0, 25, 30, 35, 40, 45, 50, 55, 60, 65, 70, 80, 90, and 120 minutes) to monitor the degradation kinetics.

-

Analysis: The concentration of this compound is determined using a UV-Vis spectrophotometer at its characteristic wavelengths (495, 304, and 238 nm).

Biodegradation

Biodegradation offers an environmentally friendly approach to dye degradation. This process utilizes microorganisms such as bacteria, fungi, and yeasts to break down the complex dye molecules through their metabolic activities[9]. The initial step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond, which leads to the formation of colorless aromatic amines. These intermediates are then further degraded under aerobic conditions[10].

dot

Caption: General pathway for the biodegradation of this compound.

One study investigated the enhancement of the biodegradability of this compound using a UV/Fenton-like process with nano-Fe2O3 as a catalyst. The study aimed to increase the biochemical oxygen demand (BOD5) to chemical oxygen demand (COD) ratio, which is an indicator of biodegradability. The optimal conditions for enhancing biodegradability were found to be a nano-Fe2O3 concentration of 0.23 g/L, an H2O2 concentration of 64 mM, a pH of 7.5, and a reaction time of 21.66 minutes, resulting in a BOD5/COD ratio of 0.50[11]. Another study reported the use of copper nanoparticles synthesized from Tilapia fish scales for the degradation of this compound, achieving a maximum remediation of 90.2% under optimized conditions[4].

| Treatment Method | Catalyst/Microorganism | Key Parameters | Outcome | Reference |

| UV/Fenton-like | nano-Fe2O3 | [nano-Fe2O3]=0.23 g/L, [H2O2]=64 mM, pH=7.5, time=21.66 min | BOD5/COD ratio of 0.50 | [11] |

| Catalytic Degradation | Copper Nanoparticles | [Dye]=0.01%, [Cu-NPs]=0.001 g, pH=8, Temp=40°C | 90.2% remediation | [4] |

Experimental Protocol: Biodegradability Enhancement using UV/Fenton-like Process [11]

-

Catalyst and Reagents: Nano-Fe2O3 is used as the catalyst. Hydrogen peroxide and solutions for pH adjustment are prepared.

-

Reaction Setup: The experiments are conducted in a batch reactor with a UV lamp.

-

Experimental Design: A response surface methodology is employed to study the effects of initial pH, reaction time, initial concentration of nano-Fe2O3, and H2O2 dosage on the BOD5/COD ratio.

-

Analysis: The COD is measured according to standard methods. The BOD5 is determined by measuring the dissolved oxygen consumed by microorganisms over a 5-day period.

-

Optimization: The optimal conditions for maximizing the BOD5/COD ratio are determined from the experimental design.

Conclusion

The stability of this compound makes it an effective dye for industrial applications but also a persistent environmental pollutant. This technical guide has summarized key findings on its degradation through various advanced oxidation processes and biological methods. Photocatalysis, Fenton, and photo-Fenton processes have demonstrated high efficacy in degrading this compound, with degradation efficiencies often exceeding 90% under optimized conditions. Biodegradation, particularly when enhanced by pre-treatment with AOPs, presents a sustainable approach to the mineralization of this dye. The detailed experimental protocols and tabulated data provide a valuable resource for researchers working on the remediation of dye-contaminated wastewater. Further research could focus on the synergistic effects of combining different degradation techniques and scaling up these processes for industrial applications.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.gnest.org [journal.gnest.org]

- 5. Photocatalytic degradation of textile dye this compound by using CoFe2O4/Ag2O [aet.irost.ir]

- 6. aet.irost.ir [aet.irost.ir]

- 7. Photocatalytic Removal of Azo Dyes Using a CNT Doped ZnO/Fe 2 O 3 Catalyst [pjoes.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound | 3626-36-6 | Benchchem [benchchem.com]

- 10. Biodecolorization and Biodegradation of Dyes: A Review [openbiotechnologyjournal.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of Polysaccharides using Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of polysaccharides is crucial in various fields, including biochemistry, food science, and pharmaceutical development, for quality control, structural elucidation, and functional characterization. While several methods exist for polysaccharide quantification, the development of simple, rapid, and specific colorimetric assays remains an area of active research. This document outlines a proposed application and protocol for the use of Direct Orange 26, a diazo dye, for the quantitative determination of polysaccharides.

Disclaimer: The use of this compound for the quantitative analysis of polysaccharides is a novel application. The protocols and data presented herein are based on the established principles of dye-polysaccharide interactions and represent a proof-of-concept methodology that requires further validation.

Principle and Specificity

Direct dyes, such as Congo Red, have been shown to interact with polysaccharides, particularly those with specific glycosidic linkages, through non-covalent interactions like hydrogen bonding and van der Waals forces. This interaction can lead to a measurable change in the dye's absorption spectrum, forming the basis of a colorimetric assay. It is postulated that this compound (C.I. 34220) can similarly bind to polysaccharide chains, inducing a spectral shift or change in absorbance that is proportional to the polysaccharide concentration. The specificity of the assay may depend on the polysaccharide's structure, including its linkage type, branching, and the presence of charged groups. Non-ionic polysaccharides with regions of linearity are hypothesized to show a more pronounced interaction.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in 100 mL of deionized water with gentle stirring.

-

Store the solution in a dark bottle at 4°C. The solution is stable for up to one week.

-

-

Polysaccharide Standard Stock Solution (1 mg/mL):

-

Accurately weigh 100 mg of a reference polysaccharide standard (e.g., dextran, starch, or a specific polysaccharide of interest).

-

Dissolve the polysaccharide in 100 mL of deionized water. Gentle heating and stirring may be required for complete dissolution.

-

Store the solution at 4°C.

-

-

Phosphate (B84403) Buffer (0.1 M, pH 7.0):

-

Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

-

Mix the two solutions in appropriate proportions to achieve a pH of 7.0.

-

Generation of a Standard Curve

-

Prepare a series of working standards by diluting the polysaccharide standard stock solution with deionized water to final concentrations ranging from 10 to 200 µg/mL.

-

In a set of microcentrifuge tubes, add 500 µL of each working standard. Include a blank containing 500 µL of deionized water.

-

To each tube, add 500 µL of the this compound stock solution (100 µg/mL).

-

Add 500 µL of 0.1 M phosphate buffer (pH 7.0) to each tube.

-

Vortex each tube gently to ensure thorough mixing.

-

Incubate the tubes at room temperature for 15 minutes.

-

Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (λmax) for the polysaccharide-dye complex using a spectrophotometer. The λmax should be determined experimentally by scanning the spectrum of a mixture of the polysaccharide and this compound against a dye-only blank.

-

Plot the absorbance values against the corresponding polysaccharide concentrations to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

Analysis of Unknown Samples

-

Prepare the unknown polysaccharide samples by dissolving them in deionized water to an estimated concentration within the range of the standard curve. If necessary, perform serial dilutions.

-

Follow steps 2-7 as described for the generation of the standard curve, using the unknown sample solutions instead of the working standards.

-

Calculate the concentration of polysaccharide in the unknown samples using the equation of the line from the standard curve.

Data Presentation

The following tables summarize the expected quantitative data from a validation of the proposed this compound assay.

Table 1: Hypothetical Performance Characteristics of the this compound Assay

| Parameter | Result |

| Linearity Range (µg/mL) | 10 - 200 |

| R² of Standard Curve | > 0.99 |

| Limit of Detection (LOD) | 5 µg/mL |

| Limit of Quantitation (LOQ) | 10 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Table 2: Hypothetical Quantitative Analysis of Polysaccharide Samples

| Sample ID | This compound Assay (µg/mL) | Phenol-Sulfuric Acid Assay (µg/mL) | % Difference |

| Sample A | 55.2 | 57.8 | -4.5% |

| Sample B | 120.7 | 118.9 | +1.5% |

| Sample C | 185.4 | 190.1 | -2.5% |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of polysaccharides using this compound.

Caption: Proposed non-covalent interactions between this compound and a polysaccharide chain.

Potential Interferences and Method Validation

As with any dye-binding assay, potential interferences from other sample components should be investigated. Substances that may interact with this compound or absorb at the same wavelength could lead to inaccurate results. These may include proteins, lipids, and other charged molecules.

For robust application, this proposed method requires thorough validation, including:

-

Determination of the optimal wavelength (λmax): This should be done by scanning the absorbance spectrum of the dye-polysaccharide complex.

-

Optimization of reaction conditions: Factors such as pH, incubation time, and temperature should be optimized to ensure a stable and reproducible signal.

-

Assessment of specificity: The assay should be tested with a variety of polysaccharides to understand its specificity and limitations.

-

Comparison with established methods: The results obtained with the this compound assay should be compared against a well-established method, such as the phenol-sulfuric acid assay, to determine its accuracy.

Conclusion

The use of this compound for the quantitative analysis of polysaccharides presents a promising avenue for the development of a simple and rapid colorimetric assay. The proposed protocol provides a starting point for researchers to explore this application. Further investigation and validation are necessary to establish the reliability, specificity, and robustness of this method for routine use in research and industrial settings.

Application Notes and Protocols: Preparation of Direct Orange 26 Staining Solution for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Direct Orange 26 (C.I. 29150) is a diazo, direct dye traditionally used in the textile industry for dyeing materials such as cotton, viscose, silk, and wool.[1][2] Its properties as a direct dye, which adheres to tissues without a mordant, suggest its potential utility in biological microscopy as a counterstain for various cellular components. While specific protocols for its use in microscopy are not widely published, its chemical characteristics allow for the development of a staining solution adaptable for histological and cytological applications.

The dye presents as a red-brown powder and is soluble in water, with a reported solubility of 10 g/L at 80°C.[1][2] It is slightly soluble in alcohol.[1][2] The dye's performance can be sensitive to hard water, and it exhibits poor transferability, necessitating controlled addition of salt and gradual heating to achieve uniform staining in textile applications.[1] These properties are important considerations when preparing a standardized staining solution for reproducible results in a laboratory setting.

This document provides a detailed protocol for the preparation of a this compound stock and working solution suitable for general histological staining.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| C.I. Number | 29150 | [3] |

| CAS Number | 3626-36-6 | [1][3][4] |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1][2][4] |

| Molecular Weight | 756.67 g/mol | [1][2][4] |

| Physical Appearance | Red-brown to Orange Powder | [1][4] |

| Solubility in Water | 10 g/L (at 80°C) | [1][2] |

| Solubility in Alcohol | Slightly Soluble (yields a golden orange color) | [1][2] |

| Chemical Class | Diazo | [3] |

Experimental Protocols

3.1. Materials and Reagents

-

This compound powder (C.I. 29150)

-

Distilled or Deionized Water

-

Ethanol (B145695) (95% or Absolute)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl) or Glacial Acetic Acid (for pH adjustment, optional)

-

Heating plate with magnetic stirrer

-

Glass beakers and graduated cylinders

-

Volumetric flasks

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Storage bottles (amber glass recommended)

-

Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

3.2. Protocol 1: Preparation of 1% (w/v) this compound Stock Solution

This protocol is adapted from general methods for preparing direct dye solutions.[5] User optimization is recommended to suit specific applications.

-

Weighing: Accurately weigh 1.0 g of this compound powder and place it into a 100 mL glass beaker.

-

Dissolution: Add approximately 80 mL of distilled water to the beaker. Place the beaker on a heating plate with a magnetic stirrer.

-

Heating and Stirring: Gently heat the solution to approximately 80°C while stirring continuously. Do not boil. Stir until the dye is fully dissolved. The solution will appear as a red-orange-brown liquid.[1][2]

-

Cooling: Once dissolved, remove the beaker from the heat and allow the solution to cool to room temperature.

-

Transfer: Carefully transfer the cooled solution to a 100 mL volumetric flask.

-

Final Volume: Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask. Add distilled water to bring the final volume to the 100 mL mark.

-

Filtration and Storage: Filter the solution through filter paper to remove any insoluble impurities. Store the 1% stock solution in a clearly labeled amber glass bottle at room temperature. The solution is reasonably stable for several months.[5]

3.3. Protocol 2: Preparation of Alkaline Working Staining Solution

For histological applications, an alkaline solution can enhance staining. This protocol creates a working solution with additives to control dye aggregation.[5]

-

Initial Mixture: In a 100 mL beaker, combine 90 mL of the 1% this compound Stock Solution with 10 mL of ethanol and mix well.

-

Alkalinization: Add 0.1 mL of 1% Sodium Hydroxide (NaOH) solution and mix. This step helps to stabilize the dye in the solution.

-

Salt Addition: While swirling the solution and observing it against a strong backlight, add 20% Sodium Chloride (NaCl) solution dropwise until a fine haze or precipitate is just visible.[5] This typically requires around 0.2 mL. Adding excess salt may cause the dye to precipitate out completely.[5]

-

Final Filtration: Filter the final working solution before use to ensure it is free of any precipitates.

-

Usage: The working solution is now ready for use in staining protocols. If staining intensity diminishes over time, extend the staining duration or prepare a fresh solution.[5]

3.4. Protocol 3: General Staining Procedure for Paraffin Sections (Example)

-

Deparaffinization and Rehydration: Deparaffinize tissue sections through xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining (Optional): Stain nuclei with a progressive alum hematoxylin (B73222) (e.g., Harris's or Mayer's hematoxylin) for 3-5 minutes. Rinse with tap water.

-

Rinsing: Briefly rinse sections in distilled water.

-

This compound Staining: Place slides into the this compound working solution for 10-30 minutes. Staining time may require optimization.

-

Rinsing: Rinse slides well with tap water to remove excess stain.

-

Dehydration: Dehydrate the sections rapidly through a graded series of ethanol (e.g., 95%, 100%, 100%).

-

Clearing and Mounting: Clear the sections in xylene and mount with a resinous mounting medium.

Expected Results:

-

Nuclei (if counterstained): Blue/Purple

-

Cytoplasm, Collagen, Keratin: Shades of Orange/Red (requires validation)

Workflow Visualization

The following diagram illustrates the key steps for preparing the this compound working staining solution.

Caption: Workflow for preparing this compound staining solution.

References

Application Notes and Protocols: Direct Orange 26 as a Fluorescent Probe in Cell Imaging

Disclaimer: The following application notes and protocols are a theoretical guide for the potential use of Direct Orange 26 as a fluorescent probe in cell imaging. As of the date of this document, there is a lack of published scientific literature specifically detailing the use of this compound for this application. The information presented here is based on the known chemical properties of this compound as a diazo dye and general principles of fluorescence microscopy and cell staining. Researchers should perform extensive validation and optimization before adopting this compound for experimental use.

Introduction

This compound is a water-soluble diazo dye traditionally used in the textile and leather industries.[1][2][3] Its chemical structure, containing conjugated aromatic systems, suggests potential fluorescent properties that could be harnessed for biological imaging. While most simple azo dyes are non-fluorescent, some can exhibit fluorescence upon structural modification or interaction with specific cellular environments.[1][4] This document outlines a hypothetical framework for evaluating and utilizing this compound as a fluorescent probe for imaging live and fixed cells. Potential applications could include cell viability assays or the staining of specific cellular compartments, contingent on its intracellular distribution and spectral properties.

Photophysical Properties (Hypothetical)

The successful application of a fluorescent probe hinges on its photophysical characteristics. The following table summarizes the hypothetical properties of this compound, which would require experimental validation.

| Property | Hypothetical Value/Characteristic | Notes |

| Excitation Maximum (λex) | ~540 - 560 nm | Based on its orange color, excitation is predicted to be in the green-yellow region of the spectrum. |

| Emission Maximum (λem) | ~570 - 600 nm | A Stokes shift of 20-40 nm is typical for many organic dyes. |

| Quantum Yield (Φ) | Low to Moderate | Azo dyes are often subject to non-radiative decay pathways; however, binding to cellular structures could potentially enhance fluorescence.[5] |

| Photostability | Moderate | Azo dyes can be susceptible to photobleaching under intense illumination.[6] |

| Solubility | High in water and polar solvents.[3][7] | This property facilitates the preparation of staining solutions. |

| Cell Permeability | To be determined | The presence of two sulfonate groups may limit passive diffusion across the cell membrane in live cells. |

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with a novel fluorescent probe, adapted for the hypothetical use of this compound.

3.1. General Guidelines

-

Safety Precautions: this compound is a chemical dye; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO). Store protected from light at 4°C for short-term use or -20°C for long-term storage.

-

Optimization: The optimal staining concentration, incubation time, and temperature should be determined empirically for each cell type and experimental condition. A concentration range of 1-20 µM is a reasonable starting point.

3.2. Protocol for Staining Live Adherent Cells

This protocol is designed for the staining of live cells cultured on coverslips or in imaging dishes.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths of this compound (e.g., a TRITC or Texas Red filter set).

-

3.3. Protocol for Staining Fixed Cells

This protocol is suitable for endpoint assays where live-cell dynamics are not required.

-

Cell Culture and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Remove the culture medium and wash once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the this compound stock solution to the desired concentration in PBS.

-

Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three to five times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the coverslips and image using a fluorescence microscope.

-

Potential Applications and Interpretations (Hypothetical)

-

Cell Viability: Similar to other membrane-impermeable dyes, this compound, with its sulfonate groups, might be excluded from live cells with intact membranes. If it can only enter cells with compromised membranes, it could potentially be used as a marker for cell death, fluorescing upon binding to intracellular components.

-

Organelle Staining: The dye's chemical properties might lead to its accumulation in specific organelles. For example, its charge could lead to localization in mitochondria or lysosomes. Co-localization studies with known organelle markers would be necessary to determine its specificity.

-

Cytoplasmic Staining: If the dye is cell-permeable, it might distribute throughout the cytoplasm, providing a general cellular counterstain in the orange-red spectrum.

Visualizations

5.1. Experimental Workflow for Live Cell Imaging

References

- 1. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for the Preparation and Fluorescent ICC Staining of Non-adherent Cells: R&D Systems [rndsystems.com]

- 4. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 5. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azo dye - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Direct Orange 26 for Staining Amyloid Plaques in Tissue Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and quantification of amyloid plaques in tissue samples are crucial for the study of neurodegenerative diseases, such as Alzheimer's disease, and for the development of novel therapeutics. While traditional dyes like Congo Red and Thioflavin S are widely used, there is a continuous search for alternative staining reagents with improved properties. Direct Orange 26, a diazo dye, presents a potential alternative for the histological visualization of amyloid plaques. This document provides detailed application notes and a generalized protocol for the use of this compound in staining amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

The selectivity of direct dyes for amyloid is attributed to the β-pleated sheet structure of the amyloid fibrils. The dye molecules are thought to align with and bind to these structures through hydrogen bonding.[1] This alignment results in the characteristic staining and, in some cases, birefringence under polarized light. While a specific, validated protocol for this compound for amyloid plaque staining is not widely established, the following protocol has been adapted from established methods for other direct dyes like Congo Red and Sirius Red.[2][3]

Experimental Protocols

I. Preparation of Solutions

Proper preparation of all solutions is critical for successful and reproducible staining.

| Solution/Reagent | Composition | Preparation Instructions | Storage |

| This compound Staining Solution (1% w/v) | This compound: 1 gSaturated aqueous picric acid: 100 mL | Dissolve 1 g of this compound in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. Filter the solution before use to remove any undissolved particles. | Room Temperature (in a dark bottle) |

| Alkaline Alcohol Solution | Sodium Hydroxide (NaOH): 1 g80% Ethanol (B145695): 100 mL | Dissolve 1 g of NaOH in 100 mL of 80% ethanol. This solution should be prepared fresh. | Prepare Fresh |

| Mayer's Hematoxylin | Commercially available or prepared in-house. | Follow the manufacturer's instructions or a standard histological recipe. | Room Temperature |

| Scott's Tap Water Substitute (Bluing Reagent) | Magnesium Sulfate (B86663): 10 gSodium Bicarbonate: 2 gDistilled Water: 1 L | Dissolve the magnesium sulfate and sodium bicarbonate in distilled water. | Room Temperature |

| Graded Ethanol Series | 100%, 95%, 80%, 70% ethanol | Prepare by diluting absolute ethanol with distilled water. | Room Temperature |

II. Staining Protocol for FFPE Tissue Sections

This protocol outlines the steps for staining amyloid plaques in 5-10 µm thick FFPE tissue sections.

| Step | Reagent | Time | Temperature | Notes |

| 1. Deparaffinization and Rehydration | Xylene (2 changes) | 5 min each | Room Temp | --- |

| 100% Ethanol (2 changes) | 3 min each | Room Temp | --- | |

| 95% Ethanol | 3 min | Room Temp | --- | |

| 80% Ethanol | 3 min | Room Temp | --- | |

| 70% Ethanol | 3 min | Room Temp | --- | |

| Distilled Water | 5 min | Room Temp | --- | |

| 2. Nuclear Counterstain (Optional) | Mayer's Hematoxylin | 3-5 min | Room Temp | This step will stain cell nuclei blue, providing anatomical context. |

| Running Tap Water | 5 min | Room Temp | Rinse thoroughly. | |

| Scott's Tap Water Substitute | 1-2 min | Room Temp | "Blue" the hematoxylin. | |

| Running Tap Water | 5 min | Room Temp | Rinse thoroughly. | |

| 3. Amyloid Staining | Alkaline Alcohol Solution | 20 min | Room Temp | This step enhances the specificity of the staining. |

| This compound Staining Solution | 60 min | Room Temp | Incubate slides in the staining solution in a dark chamber. | |

| 4. Differentiation and Dehydration | 70% Ethanol | 1-2 min | Room Temp | Differentiate to remove background staining. |

| 95% Ethanol | 1 min | Room Temp | --- | |

| 100% Ethanol (3 changes) | 1 min each | Room Temp | --- | |

| 5. Clearing and Mounting | Xylene (3 changes) | 2 min each | Room Temp | --- |

| Resinous Mounting Medium | --- | Room Temp | Coverslip the slides. |

Data Presentation

Quantitative Analysis of Amyloid Plaque Staining

Following staining, quantitative analysis can be performed using bright-field microscopy and image analysis software (e.g., ImageJ, QuPath). The following parameters are commonly measured:

| Parameter | Description | Unit |

| Plaque Area | The two-dimensional size of individual amyloid plaques. | µm² |

| Plaque Density | The number of plaques per unit area of tissue. | Plaques/mm² |

| Percent Area Coverage (% Plaque Load) | The percentage of the total tissue area that is occupied by amyloid plaques. | % |

| Staining Intensity | The optical density or color intensity of the stained plaques. | Arbitrary Units (AU) |

-

Note: When using image analysis software, it is crucial to set a consistent threshold for color and intensity to ensure unbiased quantification across different samples and experimental groups.[4][5]

Mandatory Visualizations

Proposed Staining Mechanism of this compound with Amyloid Fibrils

Caption: Proposed binding of this compound to amyloid β-pleated sheets.

Experimental Workflow for Staining and Analysis

Caption: Workflow for amyloid plaque staining and analysis.

Expected Results

-

Amyloid Plaques: Should appear bright orange to reddish-brown against a paler background.

-

Cell Nuclei (if counterstained): Should be stained blue to purple.

-

Background: Should be relatively clear or lightly stained, depending on the differentiation step.

Under polarized light, well-aligned direct dyes on amyloid fibrils can exhibit apple-green birefringence. While this is characteristic of Congo Red, it is worth investigating if this compound exhibits a similar property, as this can be a confirmatory sign of amyloid.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Staining time too shortOld or improperly prepared staining solutionExcessive differentiation | Increase incubation time in this compound solution.Prepare fresh staining solution.Reduce time in differentiation solution. |

| High Background Staining | Inadequate differentiationSlides left in staining solution for too long | Increase time in differentiation solution.Optimize staining time. |

| Precipitate on Tissue | Unfiltered staining solution | Filter the this compound solution before use. |

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

-

Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

- 1. stainsfile.com [stainsfile.com]

- 2. stainsfile.com [stainsfile.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate and Unbiased Quantitation of Amyloid-β Fluorescence Images Using ImageSURF [ouci.dntb.gov.ua]

Application Notes and Protocols for the Quantification of Direct Orange 26 in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 26 is a disazo direct dye used in the textile industry for dyeing cotton, viscose, silk, and wool. Accurate quantification of its concentration in solutions is crucial for various applications, including quality control of dyeing processes, monitoring of wastewater treatment, and in research settings to study dye degradation and removal. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.

Methods Overview

A summary of the key quantitative parameters for the described methods is presented below for easy comparison.

| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Electrochemical Analysis (Differential Pulse Voltammetry) |

| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on polarity, followed by UV-Vis detection. | Measurement of current response from the electrochemical reduction of the azo group. |

| Wavelength (λmax) | ~494 nm | ~411 nm | Not Applicable |

| Linearity Range | Typically 1 - 25 µg/mL | 1 - 12 ppm (for Direct Orange 34)[1] | 0.05 - 1.0 ppm (for a reactive orange dye)[2] |

| Limit of Detection (LOD) | ~0.5 µg/mL (estimated) | 1 ppm (for Direct Orange 34)[1] | ~0.01 ppm (estimated for azo dyes) |

| Limit of Quantification (LOQ) | ~1.5 µg/mL (estimated) | Not specified | Not specified |

| Correlation Coefficient (R²) | > 0.995 | > 0.99 | > 0.99 |

| Advantages | Simple, rapid, cost-effective. | High selectivity and sensitivity. | High sensitivity, low detection limits. |

| Disadvantages | Prone to interference from other absorbing species. | Requires more complex instrumentation and method development. | Sensitive to matrix effects and electrode surface conditions. |

UV-Vis Spectrophotometry

Application Note

UV-Vis spectrophotometry is a straightforward and widely used method for quantifying colored compounds like this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and accuracy. For this compound, the λmax is approximately 494 nm.

Experimental Protocol

1.1. Materials and Reagents

-

This compound (CAS No: 3626-36-6)[3]

-

Deionized (DI) water

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

1.2. Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound and dissolve it in a 100 mL volumetric flask with DI water. Ensure the dye is completely dissolved by sonicating or stirring if necessary.

-

Working Standards: Prepare a series of working standard solutions (e.g., 1, 2.5, 5, 10, 15, 20, 25 µg/mL) by serial dilution of the stock solution in volumetric flasks using DI water.

1.3. Determination of λmax

-

Prepare a mid-range standard solution (e.g., 10 µg/mL).

-

Using DI water as a blank, scan the absorbance of the standard solution from 350 nm to 700 nm.

-

Identify the wavelength with the highest absorbance value. This is the λmax for this compound.

1.4. Calibration Curve

-

Set the spectrophotometer to the determined λmax.

-

Use DI water to zero the instrument (blank).

-

Measure the absorbance of each working standard solution.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

1.5. Sample Analysis

-

Dilute the unknown sample with DI water to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply the result by the dilution factor to determine the concentration of the original sample.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a powerful technique that separates components in a mixture, making it highly selective for quantifying this compound even in the presence of other compounds. The dye is separated on a chromatographic column and detected by a UV-Vis detector. This method is particularly useful for analyzing complex samples like wastewater. The following protocol is adapted from a method for Direct Orange 34, a structurally similar dye.[1]

Experimental Protocol

2.1. Materials and Reagents

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) acetate

-

Formic acid (optional, for pH adjustment)

-

Syringe filters (0.45 µm)

2.2. Instrumentation

-

HPLC system with a pump, autosampler, and UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2.3. Chromatographic Conditions (Starting Point)

-

Mobile Phase A: Water with 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, and return to 10% B for equilibration.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 411 nm (or the determined λmax of this compound)

-

Column Temperature: 30 °C

2.4. Preparation of Standard and Sample Solutions

-

Stock Solution (100 ppm): Prepare a 100 ppm stock solution of this compound in a 50:50 mixture of water and acetonitrile.

-

Working Standards: Prepare working standards (e.g., 1, 2, 5, 10, 12 ppm) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Filter all standards and samples through a 0.45 µm syringe filter before injection.

2.5. Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared unknown samples.

-

Quantify the amount of this compound in the samples using the calibration curve.

Electrochemical Analysis

Application Note

Electrochemical methods, such as differential pulse voltammetry (DPV), offer high sensitivity for the quantification of electroactive compounds like azo dyes. The azo group (-N=N-) in this compound is electrochemically reducible, and the resulting current is proportional to its concentration. This method is advantageous for its low detection limits and suitability for in-situ measurements.

Experimental Protocol

3.1. Materials and Reagents

-

This compound

-

Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0

-

Deionized (DI) water

3.2. Instrumentation

-

Potentiostat/Galvanostat with a three-electrode system:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-